1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Description
1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H18F2N4O4 and its molecular weight is 332.308. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used inSuzuki-Miyaura cross-coupling reactions . These reactions are commonly used in organic chemistry to create carbon-carbon bonds between two different partners, often leading to the formation of biologically active compounds .
Mode of Action
It’s worth noting that similar compounds have been used inpalladium-catalyzed Suzuki-Miyaura coupling reactions . This suggests that the compound might interact with its targets through a similar mechanism, potentially acting as a coupling agent in the formation of carbon-carbon bonds .
Biochemical Pathways
Given its potential role in suzuki-miyaura coupling reactions, it could be involved in various biochemical pathways that require the formation of carbon-carbon bonds .
Result of Action
Given its potential role in suzuki-miyaura coupling reactions, it might contribute to the synthesis of various biologically active compounds .
Action Environment
Factors such as temperature, ph, and the presence of other reactants could potentially influence its efficacy and stability, especially if it acts as a coupling agent in suzuki-miyaura reactions .
Properties
IUPAC Name |
5-(difluoromethyl)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N4O4/c1-13(2,3)23-12(22)18-5-4-7(6-18)19-9(10(14)15)8(11(20)21)16-17-19/h7,10H,4-6H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUCLDIYFSSSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(N=N2)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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